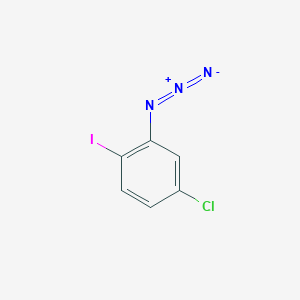
2-Azido-4-chloro-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4-chloro-1-iodobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-chloro-1-iodobenzene typically involves the diazotization of 4-chloro-2-iodoaniline followed by treatment with sodium azide. The reaction conditions often require low temperatures and the presence of acidic conditions to facilitate the formation of the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-4-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine or chlorine atoms.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions, such as the Sonogashira or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acidic conditions, low temperatures.
Oxidation: Various oxidizing agents like iodobenzene dichloride.
Coupling Reactions: Palladium or copper catalysts, appropriate ligands.
Major Products:
Amines: Formed from nucleophilic substitution of the azido group.
Coupled Products: Resulting from metal-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Azido-4-chloro-1-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-4-chloro-1-iodobenzene involves the formation of reactive intermediates, such as nitrenes, upon activation. These intermediates can insert into C-H bonds, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-iodobenzene: Similar structure but lacks the azido group.
1-Azido-4-chloro-2-iodobenzene: Similar structure with different positioning of the azido group.
Uniqueness: 2-Azido-4-chloro-1-iodobenzene is unique due to the combination of azido, chloro, and iodo groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C6H3ClIN3 |
|---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
2-azido-4-chloro-1-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI-Schlüssel |
SVSDRYMTQRLPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


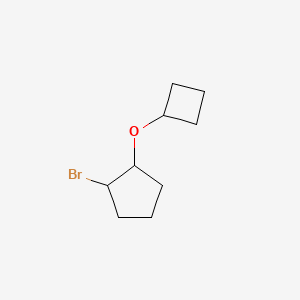
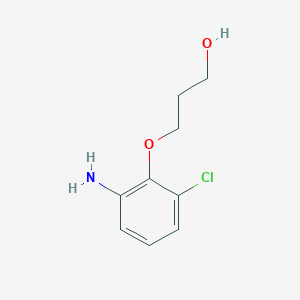
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
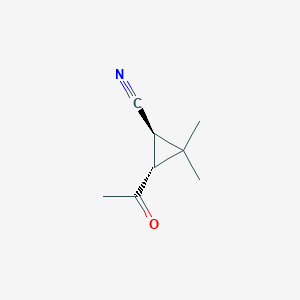


![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
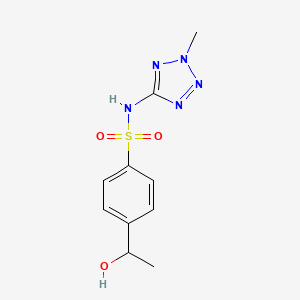


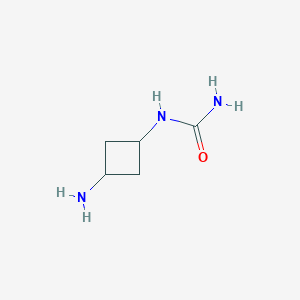


![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
